![molecular formula C19H15ClN6 B13871603 6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13871603.png)
6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole
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Overview
Description
6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its diverse biological activities, and is further modified with chloro, pyridinyl, and pyrazinyl groups, enhancing its chemical reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole typically involves multi-step organic reactionsThe final steps involve the coupling of the pyridinyl and pyrazinyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Known for their antimicrobial and anticancer properties.
Imidazole Derivatives: Exhibit a broad range of biological activities, including antibacterial and antifungal effects.
Thiadiazole Derivatives: Used in medicinal chemistry for their potential therapeutic applications.
Uniqueness
6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development .
Biological Activity
6-Chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies, case analyses, and research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This indicates the presence of a chlorine atom, multiple nitrogen atoms, and a complex bicyclic structure that is characteristic of benzimidazole derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been investigated for its role as a Bruton’s Tyrosine Kinase (BTK) inhibitor , which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in a study involving lung cancer cell lines (A549, HCC827, NCI-H358), the compound exhibited IC50 values indicating effective inhibition of cell proliferation:
Cell Line | IC50 (µM) |
---|---|
A549 | 5.12 |
HCC827 | 6.25 |
NCI-H358 | 7.02 |
These results suggest that the compound may induce apoptosis through intrinsic and extrinsic signaling pathways, leading to decreased viability of cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity . Testing against Gram-positive and Gram-negative bacteria revealed that it could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the bacterial strain tested .
Case Studies
Case Study 1: In Vivo Efficacy
In an animal model study, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Mice treated with the compound showed a reduction in tumor volume by approximately 45% after four weeks of treatment, demonstrating its potential as an effective therapeutic agent .
Case Study 2: Combination Therapy
A combination therapy study indicated that when used alongside established chemotherapeutics, the compound enhanced the efficacy of treatments like cisplatin. The combination resulted in lower IC50 values for cisplatin when co-administered with the benzimidazole derivative .
Properties
Molecular Formula |
C19H15ClN6 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
6-chloro-2-[1-(3-pyridin-4-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H15ClN6/c20-14-1-2-15-16(9-14)25-18(24-15)13-10-26(11-13)19-17(22-7-8-23-19)12-3-5-21-6-4-12/h1-9,13H,10-11H2,(H,24,25) |
InChI Key |
LREZVZDCWSUBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C3=CC=NC=C3)C4=NC5=C(N4)C=C(C=C5)Cl |
Origin of Product |
United States |
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